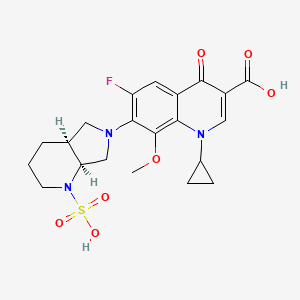

Moxifloxacin N-sulfate

Übersicht

Beschreibung

Moxifloxacin N-Sulfate (sodium salt) is a metabolite of moxifloxacin, a fluoroquinolone antibiotic. Moxifloxacin is widely used to treat various bacterial infections, including respiratory tract infections, sinusitis, and pneumonia . The N-sulfate derivative is formed through the sulfation of moxifloxacin, which enhances its solubility and bioavailability .

Wirkmechanismus

Target of Action

Moxifloxacin N-sulfate primarily targets two essential bacterial enzymes: topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, and repair .

Mode of Action

The bactericidal action of this compound results from the inhibition of its primary targets, topoisomerase II and topoisomerase IV . By inhibiting these enzymes, this compound prevents the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA , thereby inhibiting bacterial DNA replication and transcription .

Biochemical Pathways

This compound affects the biochemical pathways related to DNA replication and transcription in bacteria . By inhibiting topoisomerase II and IV, it disrupts the superhelical structure of DNA, which is essential for these processes . Additionally, this compound has been found to inhibit cytokine-induced MAP kinase and NF-κB activation, as well as nitric oxide synthesis in a human respiratory epithelial cell line .

Pharmacokinetics

It has a distribution volume of 1.7 to 2.7 L/kg, with tissue concentrations often exceeding plasma concentrations in various tissues . This compound is metabolized in the liver via glucuronide and sulfate conjugation . It is excreted in urine as unchanged drug and glucuronide conjugates, and in feces as unchanged drug and sulfate conjugates . The elimination half-life of a single dose is between 8 to 16 hours .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and the killing of bacteria . By inhibiting the enzymes essential for bacterial DNA replication and transcription, it prevents the bacteria from multiplying, leading to their death . In addition, this compound has been shown to rescue SMA-related molecular and phenotypical defects in muscle cells and motoneurons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, acidic conditions are favorable for the degradation of this compound . Certain substances such as HCO3-, HPO42-, Mn2+, and HA can inhibit its action . Furthermore, this compound’s action can be affected by the presence of other drugs, as it is known to interact with numerous other medications .

Biochemische Analyse

Biochemical Properties

Moxifloxacin N-sulfate interacts with various biomolecules during its metabolic process. It is a product of the phase II metabolism of Moxifloxacin, which involves the addition of a sulfate group to Moxifloxacin, a process mediated by sulfotransferase enzymes . It does not undergo P450 metabolism .

Cellular Effects

This compound, like Moxifloxacin, is well-distributed in various body tissues, including saliva, interstitial fluids, and lung tissues . Unlike Moxifloxacin, it does not exhibit antimicrobial activity .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its formation from Moxifloxacin. The sulfotransferase enzymes mediate the addition of a sulfate group to Moxifloxacin, resulting in the formation of this compound .

Temporal Effects in Laboratory Settings

This compound is stable as a metabolite of Moxifloxacin. It is eliminated via metabolic, renal, and biliary/faecal routes . About 35% of this compound is recovered in faeces .

Dosage Effects in Animal Models

Moxifloxacin, from which this compound is derived, has been shown to be effective in treating various infections in animal models .

Metabolic Pathways

This compound is involved in the phase II metabolism of Moxifloxacin, mediated by sulfotransferase enzymes . This process does not involve P450 metabolism .

Transport and Distribution

This compound, derived from Moxifloxacin, is well-distributed in the body, including in saliva, interstitial fluids, and lung tissues . It is eliminated via metabolic, renal, and biliary/faecal routes .

Subcellular Localization

Given its distribution in various body tissues, it is likely that it is present in various cell types .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Moxifloxacin-N-Sulfat (Natriumsalz) beinhaltet die Sulfatierung von Moxifloxacin. Der Prozess umfasst typischerweise die folgenden Schritte:

Alkalisierung: Moxifloxacin-Hydrochlorid wird mit Natriumhydrogencarbonat-Lösung behandelt, um freies Moxifloxacin-Alkali zu erhalten.

Neutralisation: Das erhaltene Produkt wird mit Natriumhydroxid neutralisiert, um das Natriumsalz zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von Moxifloxacin-N-Sulfat (Natriumsalz) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Batch- oder kontinuierliche Verarbeitung: Abhängig vom Produktionsmaßstab werden Batch- oder kontinuierliche Verarbeitungsmethoden eingesetzt.

Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Moxifloxacin-N-Sulfat (Natriumsalz) unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können die N-Sulfatgruppe wieder in das Muttermolekül Moxifloxacin umwandeln.

Substitution: Die N-Sulfatgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen eingesetzt werden, darunter Amine und Thiole.

Hauptprodukte

Oxidation: Oxidierte Derivate von Moxifloxacin.

Reduktion: Muttermolekül Moxifloxacin.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Moxifloxacin-N-Sulfat (Natriumsalz) hat verschiedene wissenschaftliche Forschungsanwendungen:

Medizin: Wird auf seine Pharmakokinetik und Pharmakodynamik in der Arzneimittelentwicklung untersucht.

Industrie: Wird bei der Entwicklung neuer Formulierungen und Arzneimittelverabreichungssysteme eingesetzt.

Wirkmechanismus

Moxifloxacin-N-Sulfat (Natriumsalz) entfaltet seine Wirkung, indem es die bakterielle DNA-Gyrase und Topoisomerase IV hemmt, Enzyme, die für die bakterielle DNA-Replikation unerlässlich sind . Diese Hemmung verhindert, dass sich die Bakterien vermehren, und führt letztendlich zu ihrem Tod . Die Sulfatierung erhöht die Löslichkeit und Bioverfügbarkeit der Verbindung, wodurch sie in bestimmten Anwendungen effektiver wird .

Analyse Chemischer Reaktionen

Types of Reactions

Moxifloxacin N-Sulfate (sodium salt) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the N-sulfate group back to the parent moxifloxacin.

Substitution: The N-sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be employed for substitution reactions, including amines and thiols.

Major Products

Oxidation: Oxidized derivatives of moxifloxacin.

Reduction: Parent moxifloxacin.

Substitution: Substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Moxifloxacin N-Sulfate (sodium salt) has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of moxifloxacin metabolites.

Biology: Studied for its interactions with various biological targets and its role in metabolic pathways.

Medicine: Investigated for its pharmacokinetics and pharmacodynamics in drug development.

Industry: Utilized in the development of new formulations and drug delivery systems.

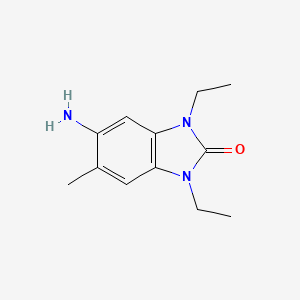

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Levofloxacin: Ein weiteres Fluorchinolon-Antibiotikum mit ähnlicher antibakterieller Aktivität.

Ciprofloxacin: Ein weit verbreitetes Fluorchinolon mit einem breiteren Wirkungsspektrum.

Gatifloxacin: Ein Fluorchinolon mit ähnlichen pharmakokinetischen Eigenschaften.

Einzigartigkeit

Moxifloxacin-N-Sulfat (Natriumsalz) ist aufgrund seiner im Vergleich zu seiner Mutterverbindung Moxifloxacin erhöhten Löslichkeit und Bioverfügbarkeit einzigartig . Dies macht es besonders nützlich in Formulierungen, bei denen eine höhere Löslichkeit erforderlich ist .

Eigenschaften

IUPAC Name |

7-[(4aS,7aS)-1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O7S/c1-32-20-17-13(19(26)14(21(27)28)9-24(17)12-4-5-12)7-15(22)18(20)23-8-11-3-2-6-25(16(11)10-23)33(29,30)31/h7,9,11-12,16H,2-6,8,10H2,1H3,(H,27,28)(H,29,30,31)/t11-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSMZVFHCRCXNK-MEDUHNTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234080-64-9 | |

| Record name | Moxifloxacin N-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234080649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOXIFLOXACIN 1-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EI1SIA8XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

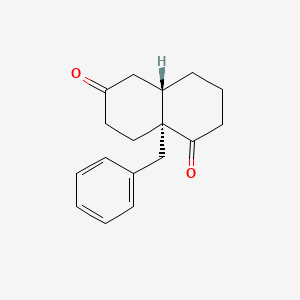

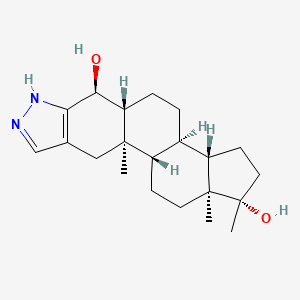

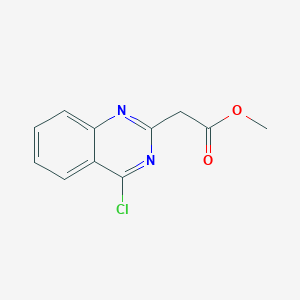

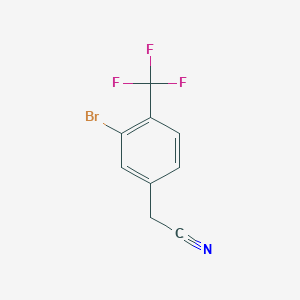

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

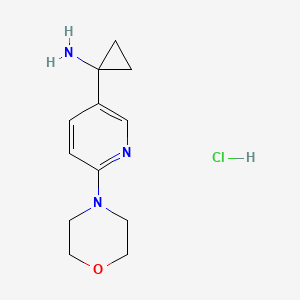

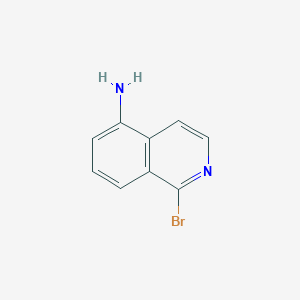

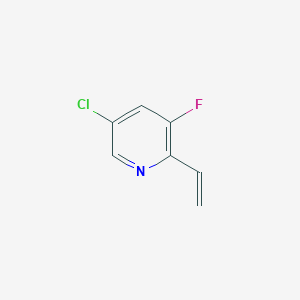

Feasible Synthetic Routes

Q1: What analytical method was used to study Moxifloxacin N-sulfate in the provided research, and what were its key features?

A1: The research employed a simple, rapid, and sensitive LC/MS/MS method to quantify this compound concentrations in rat plasma []. Key features include:

Q2: How was the developed LC/MS/MS method applied in a pharmacokinetic study?

A2: The validated LC/MS/MS method enabled the researchers to conduct a pharmacokinetic study of this compound in rats following a single oral dose of Moxifloxacin []. This allowed for the analysis of the metabolite's concentration in plasma over time, providing insights into its absorption, distribution, metabolism, and excretion profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6S)-5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1512161.png)

![Methyl 6-(hydroxymethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1512211.png)

![8-Methoxy-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one hydrochloride](/img/structure/B1512218.png)